Product packaging for 1-Chloro-3-iodopropan-2-one(Cat. No.:CAS No. 62874-85-5)

1-Chloro-3-iodopropan-2-one

Cat. No.: B8593703
CAS No.: 62874-85-5
M. Wt: 218.42 g/mol
InChI Key: WFCAIJZSXINONR-UHFFFAOYSA-N
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Description

Significance of Halogenated Ketones in Synthetic Organic Chemistry

Halogenated ketones are highly valued as building blocks in organic synthesis. wikipedia.orgorganicreactions.org Their utility stems from their bifunctional nature, possessing two reactive electrophilic sites. wikipedia.org This dual reactivity allows for the construction of complex molecular architectures and a variety of functional group transformations. They are key precursors in the synthesis of numerous heterocyclic compounds, such as thiazoles, pyrroles, and imidazoles. wikipedia.orgnih.govthieme-connect.com Furthermore, α,α-dihaloketones are specifically recognized as important starting materials for producing unsaturated acids and other valuable molecules. researchgate.net The ability to introduce functionality in a specific and reactive manner makes α-haloketones indispensable tools in the synthesis of pharmaceuticals and other biologically active compounds. researchgate.nettaylorandfrancis.com

Unique Reactivity Profile Derived from Dihalo and Ketone Functionalities

The reactivity of α-haloketones is dominated by the presence of two electron-withdrawing groups: the carbonyl and the halogen. This arrangement makes the α-carbon highly susceptible to nucleophilic attack, typically proceeding via an SN2 mechanism. jove.comjove.comntu.edu.sg However, the use of strong bases can lead to competing reactions, such as the formation of enolates. ntu.edu.sg

In a molecule such as 1-chloro-3-iodopropan-2-one, which is an unsymmetrical α,α'-dihaloketone, the reactivity is more complex. It possesses three potential electrophilic centers: the carbonyl carbon and the two α-carbons bonded to chlorine and iodine. The differing nature of the carbon-halogen bonds (C-I vs. C-Cl) introduces regiochemical questions, as iodide is a significantly better leaving group than chloride. This differential reactivity can be exploited for selective transformations.

Key reactions involving α-haloketones include:

Favorskii Rearrangement : A base-induced reaction that converts α-haloketones into carboxylic acid derivatives. In cyclic systems, this rearrangement results in a characteristic ring contraction. wikipedia.orgyoutube.com

Reductive Dehalogenation : Reduction of α,α'-dihalo ketones with certain metals can generate 2-oxyallyl intermediates. organicreactions.orgwikipedia.org These reactive species can participate in cycloaddition reactions, providing pathways to five- or seven-membered ring systems. organicreactions.orgwikipedia.org

Heterocycle Synthesis : Reaction with various nucleophiles, such as thioamides or thioureas, leads to the formation of important heterocyclic rings. wikipedia.orgnih.gov

Structural Peculiarities of this compound and Research Implications

The structure of this compound, CH₂(I)-C(O)-CH₂(Cl), is notable for its asymmetry. The presence of two different halogens on either side of the ketone functionality distinguishes it from simpler halo-ketones. This structural feature has significant implications for its chemical behavior.

Spectroscopic and conformational studies on α-haloketones have shown a preference for a cisoid conformation, where the halogen and the carbonyl oxygen lie in the same plane to minimize steric repulsion. nih.gov For this compound, this asymmetry would lead to distinct electronic and steric environments at the two α-positions. This difference is critical for predicting the regioselectivity of its reactions. For instance, a nucleophile is more likely to attack the carbon bearing the iodine atom due to the lower C-I bond strength and superior leaving group ability of iodide compared to chloride. Research into such unsymmetrical dihaloketones allows for the development of selective and controlled synthetic methodologies.

Table 1: Physicochemical Data for this compound (Note: Detailed experimental data for this specific compound is limited in publicly accessible literature; some values are predicted or inferred from related compounds.)

PropertyValueSource
CAS Number 62874-85-5 chemsrc.com
Molecular Formula C₃H₄ClIO chemsrc.com
Molecular Weight 234.42 g/mol chemsrc.com
Canonical SMILES C(C(=O)CI)I
Physical State Not specified, likely liquid or low-melting solid
Boiling Point Not reported
Melting Point Not reported

Historical Context of Related α-Haloketone Research Methodologies

The study of α-haloketones has a rich history in organic chemistry. One of the most significant early discoveries was the Favorskii rearrangement , first described by the Russian chemist Alexei Yevgrafovich Favorskii in 1894. wikipedia.orgyoutube.comddugu.ac.in This reaction provided a novel method for skeletal rearrangement and ring contraction, and it remains a fundamental tool in synthesis. Another classic transformation is the haloform reaction , where a methyl ketone reacts with a base and excess halogen to form a haloform (e.g., chloroform, iodoform) and a carboxylate, proceeding through a tri-halogenated ketone intermediate. masterorganicchemistry.com

Comprehensive reviews of the synthesis and reactivity of α-haloketones were compiled in major reference works like Patai's "The Chemistry of Functional Groups" and the Houben-Weyl series, which have served as foundational texts for generations of chemists. nih.gov A notable early review on the reactivity of α-haloketones towards nucleophiles was published by Tchoubar in 1955, systematizing the understanding of these reactions. nih.gov

Scope and Contemporary Relevance of Investigating this compound

The contemporary relevance of α-haloketones, including this compound, remains high, driven by their utility in constructing molecules of pharmaceutical and material interest. researchgate.net Modern research continues to explore their synthetic potential, with a focus on developing more efficient and environmentally benign reaction protocols.

Current areas of investigation include:

Green Chemistry Approaches : The development of methods that avoid toxic and corrosive reagents, such as photochemical syntheses using inorganic salts or mechanochemical methods like ball milling. mdpi.comchemistryviews.org

Solid-Phase Synthesis : The application of α-haloketones as key building blocks in solid-phase synthesis allows for the efficient preparation of libraries of heterocyclic compounds. thieme-connect.comthieme-connect.com

Computational Chemistry : Advanced computational studies are being used to model reaction pathways, such as nucleophilic substitution and epoxidation, to gain deeper insight into the factors controlling reactivity and selectivity. up.ac.za

The study of unsymmetrical dihaloketones like this compound is particularly relevant as it offers opportunities to fine-tune reactivity and achieve selective C-C and C-heteroatom bond formations, expanding the synthetic chemist's toolkit.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H4ClIO B8593703 1-Chloro-3-iodopropan-2-one CAS No. 62874-85-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62874-85-5

Molecular Formula

C3H4ClIO

Molecular Weight

218.42 g/mol

IUPAC Name

1-chloro-3-iodopropan-2-one

InChI

InChI=1S/C3H4ClIO/c4-1-3(6)2-5/h1-2H2

InChI Key

WFCAIJZSXINONR-UHFFFAOYSA-N

SMILES

C(C(=O)CI)Cl

Canonical SMILES

C(C(=O)CI)Cl

Origin of Product

United States

Mechanistic Organic Chemistry of 1 Chloro 3 Iodopropan 2 One: Reactivity Profiles and Transformative Pathways

Nucleophilic Substitution Reactions Involving 1-Chloro-3-iodopropan-2-one

Nucleophilic substitution reactions in this compound primarily occur at the α-carbons bonded to the halogen atoms. These reactions generally proceed via a bimolecular nucleophilic substitution (SN2) mechanism. SN1 reactions are unfavorable for α-haloketones because they would form a less stable carbocation at the α-position, which is destabilized by the adjacent electron-withdrawing carbonyl group. jove.comjove.com

Competition Between Chloride and Iodide Leaving Groups

In this compound, there are two potential sites for SN2 attack: the carbon bearing the chlorine atom (C1) and the carbon bearing the iodine atom (C3). The rate of an SN2 reaction is highly dependent on the ability of the leaving group to depart. A good leaving group is a species that is stable on its own, which generally corresponds to a weak base. pressbooks.publibretexts.org

When comparing the halide ions, their ability as leaving groups increases down the group in the periodic table. This trend is due to the increase in ionic radius and the ability to distribute the negative charge over a larger volume, which decreases basicity. libretexts.org Consequently, the iodide ion (I⁻) is a significantly better leaving group than the chloride ion (Cl⁻). quora.comnih.gov

Relative Leaving Group Ability in SN2 Reactions: I⁻ > Br⁻ > Cl⁻ > F⁻

This principle dictates that nucleophilic substitution will occur preferentially at the carbon atom bonded to the iodine. The C-I bond is weaker and longer than the C-Cl bond, making it easier to break during the concerted SN2 step. Therefore, a nucleophile will selectively displace the iodide ion to form 1-chloro-3-substituted-propan-2-one.

A classic example illustrating this selectivity is the Finkelstein reaction, which involves the exchange of halogens. vedantu.comorganic-chemistry.orgallaboutchemistry.net If this compound were treated with sodium chloride in acetone (B3395972), the reverse reaction (iodide displacing chloride) would be highly unfavorable due to the superior leaving group ability of iodide.

Leaving GroupConjugate AcidpKa of Conjugate AcidRelative Reaction Rate (vs. Cl⁻)Comment
I⁻ (Iodide)HI-10~100Excellent Leaving Group
Br⁻ (Bromide)HBr-9~5Good Leaving Group
Cl⁻ (Chloride)HCl-71Moderate Leaving Group
F⁻ (Fluoride)HF3.2~10⁻³Poor Leaving Group

Stereochemical Outcomes of Substitution Events

The SN2 reaction is characterized by a specific stereochemical outcome: inversion of configuration at the electrophilic carbon center. This occurs because the nucleophile attacks the carbon atom from the side opposite to the leaving group in a single, concerted step. researchgate.net

In the case of this compound, the carbons attached to the halogens (C1 and C3) are not chiral centers. However, if a substitution reaction creates a new stereocenter, the SN2 mechanism ensures a predictable stereochemical outcome. For instance, if a chiral, non-racemic nucleophile attacks the iodinated carbon, a specific diastereomer would be formed.

Similarly, if the substrate were modified to contain a stereocenter at an adjacent position, the SN2 reaction would still proceed with inversion at the reaction center. The formation of the planar enol intermediate, which can lead to racemization, is a separate process from the direct SN2 substitution at the α-carbon. libretexts.org

Carbonyl Group Reactivity and Transformations

Enolization and Keto-Enol Tautomerism Dynamics

Carbonyl compounds that have a hydrogen atom on an adjacent carbon (an α-hydrogen) can exist in equilibrium between two isomeric forms: the keto form (containing the C=O double bond) and the enol form (containing a C=C double bond and an -OH group). aceorganicchem.com This equilibrium is known as keto-enol tautomerism. masterorganicchemistry.comlibretexts.org For most simple ketones, the equilibrium heavily favors the more stable keto form. aceorganicchem.com

The α-hydrogens in this compound are acidic (pKa ≈ 19-20 for a typical ketone) due to the electron-withdrawing effect of the carbonyl group and the adjacent halogens. libretexts.orgwikipedia.org This acidity allows for the removal of an α-proton by a base to form a resonance-stabilized intermediate called an enolate ion. wikipedia.org The presence of electronegative halogens further increases the acidity of these protons through an inductive effect.

The enolization process can be catalyzed by either acid or base. masterorganicchemistry.comsciencequery.com

Base-Catalyzed Enolization : A base removes an α-proton, forming an enolate ion. The enolate is a resonance hybrid, with negative charge density on both the α-carbon and the oxygen atom. Protonation of the enolate on the oxygen atom yields the enol. fiveable.mechemtube3d.comleah4sci.com

Acid-Catalyzed Enolization : The carbonyl oxygen is first protonated by an acid, making the carbonyl carbon more electrophilic. A weak base (like water or the conjugate base of the acid catalyst) then removes an α-proton to form the enol. acs.orgchemistrysteps.com

Since this compound is an unsymmetrical ketone, two different enols can potentially form, depending on which side of the carbonyl group deprotonation occurs. The stability of the resulting enol (alkene) often dictates the major product, with more substituted alkenes generally being more stable. fiveable.me

Nucleophilic Addition to the Ketone Functionality

The carbonyl carbon of a ketone is electrophilic due to the polarity of the carbon-oxygen double bond. This allows for nucleophilic addition reactions, where a nucleophile attacks the carbonyl carbon. libretexts.org The electron-withdrawing inductive effects of the α-chloro and α-iodo substituents are expected to increase the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more reactive towards nucleophiles compared to a simple ketone like acetone. rsc.org

However, a study has suggested that electron-withdrawing groups might decrease the electrophilicity of the carbonyl carbon but increase reactivity by destabilizing the ground state of the carbonyl compound. nih.gov In the context of α-haloketones, nucleophilic attack at the carbonyl carbon can compete with SN2 substitution at the α-carbons. nih.gov

The mechanism of nucleophilic addition involves the attack of the nucleophile on the carbonyl carbon, breaking the C=O π bond and forming a tetrahedral alkoxide intermediate. This intermediate is then typically protonated by a weak acid (like water or added acid) to yield an alcohol product. libretexts.org

It is important to note that with strongly basic nucleophiles, the preferred reaction pathway for α-haloketones is often α-proton abstraction to form an enolate, rather than direct nucleophilic addition to the carbonyl or SN2 substitution. jove.comjove.com Less basic nucleophiles are generally used to favor substitution reactions. jove.com

Rearrangement Reactions Involving the Carbonyl Group

The presence of two halogen atoms alpha to a carbonyl group makes this compound a prime candidate for base-induced rearrangement reactions, most notably the Favorskii rearrangement. This reaction typically leads to the formation of carboxylic acid derivatives through a cyclopropanone (B1606653) intermediate. wikipedia.orgorganicreactions.org For an unsymmetrical α,α'-dihaloketone like this compound, the reaction pathway is influenced by the differential reactivity of the two halogen substituents and the stability of the potential intermediates.

In the presence of a base, such as an alkoxide, the first step is the deprotonation at an α-carbon to form an enolate. Due to the higher electronegativity of chlorine compared to iodine, the α-proton on the carbon bearing the chlorine is expected to be more acidic. However, the iodine is a much better leaving group. The reaction can therefore proceed via two main pathways depending on which enolate is formed and which halide is subsequently displaced intramolecularly to form the cyclopropanone intermediate.

If the enolate forms on the chloromethyl side, subsequent intramolecular nucleophilic attack could displace the iodide to form a chlorocyclopropanone intermediate. Conversely, enolization on the iodomethyl side followed by displacement of the chloride would lead to an iodocyclopropanone. Given the superior leaving group ability of iodide, the former pathway is generally more favored.

The resulting cyclopropanone intermediate is then attacked by the nucleophilic base at the carbonyl carbon. Ring-opening of the strained three-membered ring occurs to yield a more stable carbanion, which is subsequently protonated to give the final carboxylic acid derivative. wikipedia.org In the case of this compound, the unsymmetrical nature of the cyclopropanone intermediate would lead to regioselective ring-opening, favoring cleavage of the bond that results in the more stable carbanion.

For α,α'-dihaloketones, under certain conditions, elimination of HX can occur to yield α,β-unsaturated carbonyl compounds. wikipedia.org

Radical Reactions and Photochemical Transformations

Photolysis Mechanisms and Product Distributions

The photochemistry of α-haloketones is characterized by the facile homolytic cleavage of the carbon-halogen bond upon irradiation, as this bond is typically the weakest in the molecule. In this compound, the carbon-iodine bond is significantly weaker than the carbon-chlorine bond and is therefore expected to be the primary site of photochemical activity.

Upon absorption of ultraviolet light, this compound is expected to undergo a Norrish Type I cleavage, leading to the formation of a chloromethyl ketyl radical and an iodine radical.

Expected Primary Photolysis Products of this compound

Radical SpeciesStructure
Chloromethyl Ketyl RadicalClCH₂C(O)CH₂•
Iodine RadicalI•

Following their formation, these radical intermediates can undergo a variety of secondary reactions, leading to a complex product mixture. These reactions can include:

Recombination: The chloromethyl ketyl radical and the iodine radical can recombine to reform the starting material.

Decarbonylation: The chloromethyl ketyl radical can lose a molecule of carbon monoxide to form a chloromethyl radical (•CH₂Cl) and a methyl radical (•CH₃).

Hydrogen Abstraction: The radical species can abstract hydrogen atoms from the solvent or other molecules.

Dimerization: Two chloromethyl ketyl radicals can dimerize.

Studies on the photolysis of 1-iodopropan-2-one have shown that disproportionation can occur, leading to the formation of 1,3-diiodopropan-2-one and acetone. researchgate.net A similar pathway could be envisioned for this compound, potentially leading to the formation of 1,3-dichloropropan-2-one and 1,3-diiodopropan-2-one, alongside acetone. The exact product distribution would be highly dependent on the reaction conditions, including the solvent and the wavelength of light used. researchgate.net

Radical Initiated Functionalizations

The radical intermediates generated from the photolysis of this compound can be trapped by various radical acceptors to achieve further functionalization. For instance, in the presence of an alkene, the chloromethyl ketyl radical could add across the double bond, initiating a radical chain reaction that could lead to the formation of more complex adducts.

The general mechanism for the radical-initiated functionalization of an alkene would involve:

Initiation: Photolytic cleavage of the C-I bond to generate the chloromethyl ketyl radical.

Propagation:

Addition of the chloromethyl ketyl radical to an alkene to form a new carbon-centered radical.

This new radical can then abstract a halogen from another molecule of this compound to form the final product and regenerate the chloromethyl ketyl radical, thus propagating the chain.

Termination: Combination of any two radical species.

This reactivity allows for the introduction of the chloromethylacetyl group onto various unsaturated substrates.

Electrochemistry of Halogenated Compounds

Electroreduction Mechanisms of Halogenated Propane (B168953) Derivatives

The electrochemical reduction of halogenated organic compounds provides a pathway for their dehalogenation. The ease of reduction is dependent on the nature of the halogen, with the trend being I > Br > Cl > F. nih.gov For this compound, the carbon-iodine bond is significantly more susceptible to electrochemical reduction than the carbon-chlorine bond.

The electroreduction of α-haloketones typically proceeds via a stepwise mechanism. The initial step is the transfer of an electron to the molecule to form a radical anion. This radical anion is generally unstable and rapidly undergoes cleavage of the carbon-halogen bond to release a halide ion and form a keto-radical.

General Electroreduction Pathway for an α-Haloketone

StepReaction
1. Electron TransferRX + e⁻ → [RX]⁻•
2. Fragmentation[RX]⁻• → R• + X⁻

In the case of this compound, the first electron transfer would lead to the cleavage of the C-I bond:

ClCH₂C(O)CH₂I + e⁻ → [ClCH₂C(O)CH₂I]⁻• → ClCH₂C(O)CH₂• + I⁻

The resulting chloromethyl ketyl radical can then undergo further reduction at the electrode surface to form a carbanion, which is subsequently protonated by a proton source in the medium (e.g., solvent or supporting electrolyte) to yield 1-chloropropan-2-one.

ClCH₂C(O)CH₂• + e⁻ → [ClCH₂C(O)CH₂]⁻ [ClCH₂C(O)CH₂]⁻ + H⁺ → ClCH₂C(O)CH₃

At more negative potentials, the carbon-chlorine bond in the resulting 1-chloropropan-2-one could also be reduced to yield propan-2-one.

Reductive Elimination Pathways

In dihalogenated compounds, particularly those with halogens on adjacent or nearby carbons, reductive elimination can be a significant electrochemical pathway. For α,α'-dihaloketones like this compound, electrochemical reduction can lead to the formation of a cyclopropanone intermediate or an oxyallyl metal complex, especially in the presence of certain metal catalysts. wikipedia.orgnih.gov

The mechanism is thought to involve a two-electron reduction. The first electron transfer and halide loss generate a keto-radical, as described above. A second electron transfer to this radical species produces a carbanion. This carbanion can then undergo an intramolecular Sₙ2 reaction, displacing the second halide and forming a cyclopropanone.

Proposed Reductive Elimination Pathway

ClCH₂C(O)CH₂I + 2e⁻ → [ClCH₂C(O)CH₂]⁻ + I⁻

[ClCH₂C(O)CH₂]⁻ → Cyclopropanone + Cl⁻

Alternatively, in the presence of metal ions, the reduction of α,α'-dihaloketones can generate 2-oxyallyl metal complexes. wikipedia.org These intermediates are valuable in synthesis as they can participate in cycloaddition reactions. wikipedia.orgnih.gov The reductive elimination of both halogens from this compound would ultimately lead to propan-2-one if no trapping agents are present. The relative ease of C-I versus C-Cl bond cleavage would likely lead to a stepwise reduction process.

Strategic Utility of 1 Chloro 3 Iodopropan 2 One As a Chemical Synthon in Complex Molecule Assembly

Precursor in Heterocyclic Synthesis

The 1,3-dielectrophilic nature of 1-chloro-3-iodopropan-2-one makes it a valuable precursor for the synthesis of various five- and six-membered heterocyclic rings. By reacting with a range of binucleophiles, it provides a direct route to scaffolds of significant interest in medicinal and materials chemistry.

While specific examples detailing the use of this compound in forming annulated systems are not prevalent in the surveyed literature, its structural motif is analogous to other α,α'-dihaloketones used in such cyclizations. The general strategy involves a sequential reaction where a nucleophilic site on a pre-existing ring system first displaces the iodide, followed by an intramolecular cyclization that displaces the chloride, leading to a fused ring structure. The differential reactivity of the two halogen atoms is key to controlling the regiochemistry of the annulation process.

The synthesis of heterocycles containing nitrogen, oxygen, and sulfur is a well-established application of α-haloketones. This compound is a particularly useful substrate for these transformations, most notably in reactions like the Hantzsch thiazole (B1198619) synthesis.

In the context of the Hantzsch synthesis, this compound can react with thioamides or thiourea (B124793) to form substituted thiazoles. The reaction proceeds via an initial SN2 attack of the sulfur nucleophile. Given the superior leaving group ability of iodide compared to chloride, this initial attack occurs selectively at the iodinated carbon. The subsequent intramolecular condensation of the nitrogen atom onto the ketone carbonyl, followed by dehydration, yields the thiazole ring. This regioselectivity ensures the formation of a single, well-defined product.

This reactivity pattern can be extended to other binucleophiles to form a variety of heterocycles. For instance, reaction with hydrazines could yield pyrazoles or pyridazines, while amidines could produce pyrimidines. The general principle involves the sequential displacement of the two halides by two nucleophilic centers to construct the heterocyclic core.

Table 1: Potential Heterocyclic Systems from this compound
BinucleophilePotential HeterocycleKey Reaction Type
Thiourea/ThioamidesThiazolesHantzsch Thiazole Synthesis
HydrazinePyrazoles/PyridazinesCondensation/Cyclization
AmidinesPyrimidinesCondensation/Cyclization
1,2-DiaminesDiazapinesCondensation/Cyclization

Building Block for Carbonyl-Containing Compounds

This compound serves as a versatile three-carbon building block for synthesizing more complex carbonyl compounds through phosphorylation, alkylation, and cross-coupling reactions.

The reaction of α-haloketones with trialkyl phosphites can proceed through two competing pathways: the Michaelis-Arbuzov reaction, which yields a β-ketophosphonate, and the Perkow reaction, which results in an enol phosphate. The outcome is highly dependent on the nature of the halogen.

Michaelis-Arbuzov Reaction: This pathway involves an SN2 attack by the nucleophilic phosphorus atom on the α-carbon, displacing the halide.

Perkow Reaction: This pathway involves the initial nucleophilic attack of the phosphite (B83602) on the carbonyl carbon, followed by rearrangement and elimination of the halide to form a vinyl phosphate.

For this compound, the choice of reaction pathway is dictated by the different halogens. The reaction of α-iodoketones almost exclusively gives the Arbuzov product, whereas α-chloro and α-bromo ketones often favor the Perkow product. Therefore, when this compound is treated with a trialkyl phosphite, the reaction is expected to occur selectively at the more reactive C-I bond, proceeding via the Michaelis-Arbuzov mechanism to furnish a β-ketophosphonate. This provides a regioselective route to these valuable intermediates, which are widely used in Horner-Wadsworth-Emmons olefination reactions.

Table 2: Predicted Outcome of Phosphite Reaction with this compound
Reaction SiteDominant PathwayProduct Type
C1 (Chloro)Perkow ReactionEnol Phosphate
C3 (Iodo)Michaelis-Arbuzov Reactionβ-Ketophosphonate

The electrophilic nature of the α-carbons in this compound allows for the extension of its carbon framework.

Alkylation Reactions: Enolates derived from ketones, 1,3-dicarbonyl compounds, or esters can act as carbon nucleophiles in SN2 reactions to alkylate this compound. The reaction would proceed with high selectivity, with the nucleophile displacing the iodide to form a new carbon-carbon bond. This provides a straightforward method for introducing a three-carbon keto-moiety into a target molecule. However, under basic conditions, α,α'-dihaloketones can also undergo the Favorskii rearrangement. This pathway involves the formation of a cyclopropanone (B1606653) intermediate, which then undergoes nucleophilic ring-opening to yield carboxylic acid derivatives (esters or amides), representing a competing pathway to simple alkylation.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are powerful tools for forming carbon-carbon bonds. These reactions typically couple aryl or vinyl halides with organoboron compounds or terminal alkynes, respectively. The scope has been extended to include some alkyl halides, with reactivity following the order I > Br > Cl. Consequently, it is plausible that this compound could participate in such couplings selectively at the C-I bond to introduce aryl, vinyl, or alkynyl groups, thereby extending the carbon chain.

Reactant in Stereoselective Transformations

This compound is a prochiral molecule, meaning it has the potential to be converted into a chiral product through a stereoselective reaction. While specific applications of this particular compound in asymmetric synthesis are not widely documented, its structure is amenable to several established stereoselective transformations.

One potential application is the asymmetric reduction of the central ketone. The reduction of prochiral ketones to chiral secondary alcohols is a cornerstone of asymmetric synthesis. Catalytic methods using chiral transition metal complexes or enzymes could, in principle, reduce the carbonyl group of this compound to produce enantiomerically enriched 1-chloro-3-iodopropan-2-ol. Asymmetric reduction of related α,α-dihaloketones has been reported as a route to bioactive compounds.

Another possibility lies in the enantioselective α-alkylation of the ketone. By generating an enolate in the presence of a chiral ligand or catalyst, subsequent reaction with an electrophile could lead to the formation of a new stereocenter α to the carbonyl group. More advanced techniques involving SOMO (Singly Occupied Molecular Orbital) catalysis have enabled the direct enantioselective α-allylation of ketones. Such strategies could potentially be adapted for this compound, allowing for the controlled introduction of chirality and further molecular complexity.

Asymmetric Alkylation and Chiral Auxiliary Applications

The presence of a ketone functionality in this compound opens up avenues for asymmetric transformations, particularly through the use of chiral auxiliaries. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org In the context of this compound, a chiral auxiliary could be employed to achieve stereoselective alkylation at one of the α-carbons.

One established strategy involves the use of chiral oxazolidinones, often referred to as Evans' auxiliaries, which have been successfully employed in the asymmetric alkylation of enolates. rsc.orgnih.gov This approach could theoretically be adapted for this compound. The ketone would first be converted to an enolate, which is then reacted with a chiral auxiliary. The resulting chiral enolate can then undergo alkylation with high diastereoselectivity, where the chiral auxiliary shields one face of the enolate, directing the incoming electrophile to the opposite face. harvard.edu For instance, pseudoephedrine can serve as a chiral auxiliary, where its corresponding amide enolates are highly nucleophilic and react with a variety of halides. wikipedia.org After the desired alkylation, the chiral auxiliary can be removed, yielding an enantiomerically enriched product.

The differential reactivity of the C-Cl and C-I bonds in this compound could also be exploited in a stepwise asymmetric alkylation. For example, the more reactive C-I bond could be targeted in the first stereocontrolled alkylation, followed by a second alkylation at the C-Cl position, potentially with a different chiral auxiliary or under different reaction conditions to afford a highly functionalized and stereochemically complex product.

Chiral Auxiliary Typical Application in Asymmetric Synthesis Potential Application with this compound
Oxazolidinones (Evans')Asymmetric alkylation of enolates derived from carboxylic acid derivatives. rsc.orgControl of stereoselective alkylation at the α-carbon adjacent to the ketone.
PseudoephedrineAsymmetric alkylation of amide enolates with primary and secondary halides. wikipedia.orgGuiding the stereoselective introduction of a substituent at either the C1 or C3 position.
Camphor-derived auxiliariesDiastereoselective alkylation and Diels-Alder reactions. researchgate.netDirecting the facial selectivity of enolate alkylation.

Diastereoselective Conversions

Diastereoselective reactions aim to preferentially form one diastereomer over others. In the case of this compound, the two halogen atoms can influence the stereochemical outcome of reactions at the carbonyl group or the adjacent carbons. For instance, nucleophilic addition to the carbonyl group could proceed with diastereoselectivity due to the steric and electronic influence of the chloro and iodo substituents.

One common model to predict the outcome of nucleophilic attack on α-chiral carbonyls is the Felkin-Anh model. While the α-carbons in this compound are not chiral themselves, the bulky iodine and chlorine atoms can create a steric bias, favoring the approach of a nucleophile from the less hindered face of the carbonyl. Chelation control is another factor that can dictate diastereoselectivity. If a chelating metal is used in a reaction with a nucleophile, it can coordinate with the carbonyl oxygen and one of the halogen atoms, creating a rigid cyclic transition state that directs the nucleophilic attack to a specific face.

Furthermore, if one of the α-carbons is first functionalized through an asymmetric alkylation as described above, the newly introduced stereocenter will influence the stereochemical outcome of subsequent reactions at the other α-carbon or the carbonyl group, leading to a diastereoselective conversion.

Role in Multi-Step Total Synthesis Endeavors

The unique trifunctional nature of this compound makes it a potentially valuable building block in the total synthesis of complex molecules, such as natural products and bioactive compounds.

Incorporation into Natural Product Scaffolds (e.g., Alkaloids)

Alkaloids are a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. The total synthesis of alkaloids often requires the construction of complex polycyclic frameworks. nih.govchemrxiv.org Bifunctional and trifunctional synthons are highly sought after in this regard as they allow for the rapid assembly of molecular complexity.

While there are no specific examples in the literature detailing the use of this compound in alkaloid synthesis, its structure suggests it could be a versatile precursor. For example, the two electrophilic carbons could react with a dinucleophile, such as a primary amine, in a sequential or tandem manner to form a heterocyclic ring, a common structural motif in alkaloids. The ketone functionality could then be used for further elaboration of the molecular scaffold. For instance, in the synthesis of Myrioneuron alkaloids, various strategies have been employed to construct the core structures, highlighting the importance of key building blocks. nih.gov A synthon like this compound could potentially be used to construct the piperidine (B6355638) or other nitrogen-containing rings found in many alkaloids through reactions with appropriate nitrogen-based nucleophiles.

Alkaloid Class Key Structural Feature Potential Role of this compound
Tetrahydroisoquinoline AlkaloidsTetrahydroisoquinoline corePrecursor to a functionalized side chain for Pictet-Spengler or Bischler-Napieralski reactions. nih.gov
Indole (B1671886) AlkaloidsIndole or indoline (B122111) nucleusBuilding block for the construction of fused ring systems onto the indole core.
Piperidine AlkaloidsPiperidine ringFormation of the piperidine ring through reaction with a primary amine.

Utility in the Synthesis of Non-Clinical Inhibitors or Research Reagents

α-Haloketones are recognized as valuable intermediates in the synthesis of pharmacologically active compounds, including inhibitors of various enzymes. acs.orgresearchgate.netmdpi.com The electrophilic nature of the carbon bearing the halogen makes them susceptible to nucleophilic attack by amino acid residues in the active site of an enzyme, leading to covalent inhibition.

This compound, with its two reactive electrophilic sites, could be a useful tool for designing non-clinical inhibitors or research reagents. The differential reactivity of the C-I and C-Cl bonds could be exploited for selective modification of biological targets. For example, the more labile C-I bond could react with a specific nucleophilic residue in a protein, while the C-Cl bond remains available for further chemical modification or to act as a secondary binding point. The central ketone can also be modified to introduce other functionalities that can interact with the target protein.

The versatility of α-haloketones in the synthesis of heterocyclic compounds, which are common scaffolds in drug discovery, further underscores the potential of this compound in this area. nih.gov It can serve as a starting material for the synthesis of a variety of heterocyclic structures that could be screened for inhibitory activity against different biological targets.

Advanced Spectroscopic and Analytical Research Techniques for 1 Chloro 3 Iodopropan 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of 1-chloro-3-iodopropan-2-one. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, a complete structural assignment can be achieved.

¹H NMR and ¹³C NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of this compound are predicted to show distinct signals corresponding to the unique chemical environments of its protons and carbon atoms. The presence of a central carbonyl group and two different halogen atoms on adjacent carbons results in a simple but informative spectral pattern.

In the ¹H NMR spectrum, two singlets are expected, representing the two methylene (B1212753) groups (Cl-CH₂- and I-CH₂-). The protons of the methylene group adjacent to the chlorine atom (α-chloro) are anticipated to appear at a different chemical shift than those of the methylene group adjacent to the iodine atom (α-iodo). The deshielding effect of the electron-withdrawing carbonyl group and the halogens causes these proton signals to appear downfield. Generally, the deshielding effect of chlorine is stronger than that of iodine, which would place the signal for the Cl-CH₂- protons at a higher chemical shift compared to the I-CH₂- protons. docbrown.infodocbrown.info

The ¹³C NMR spectrum is expected to display three distinct signals: one for the carbonyl carbon and one for each of the two methylene carbons. The carbonyl carbon signal will be significantly downfield, a characteristic feature of ketones. The chemical shifts of the CH₂Cl and CH₂I carbons are influenced by the electronegativity of the attached halogen. chemicalbook.comdocbrown.info The carbon bonded to the more electronegative chlorine atom is expected to be more deshielded and thus appear at a higher chemical shift compared to the carbon bonded to the iodine atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

Atom Group Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1 CH₂Cl ~4.2 ~48
C2 C=O - ~200

Note: These are estimated values based on the analysis of similar halogenated compounds and general spectroscopic principles.

Two-Dimensional NMR Techniques for Connectivity Assignments

While one-dimensional NMR provides information about the chemical environments of individual nuclei, two-dimensional (2D) NMR techniques are crucial for confirming the connectivity between atoms. For a molecule like this compound, heteronuclear correlation experiments are particularly valuable.

A Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple-Quantum Correlation (HMQC) spectrum would be used to definitively correlate the proton signals with their directly attached carbon atoms. nih.gov This experiment would show a cross-peak connecting the ¹H signal of the CH₂Cl group to the ¹³C signal of the CH₂Cl carbon, and another cross-peak connecting the ¹H signal of the CH₂I group to its corresponding carbon signal. This provides an unambiguous assignment of the methylene groups, confirming the structural elucidation derived from 1D NMR. Due to the carbonyl group separating the two methylene groups, proton-proton correlation experiments like COSY (Correlation Spectroscopy) would not show any cross-peaks, as there are no vicinal protons to couple.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum is characterized by distinct absorption bands corresponding to the vibrational frequencies of the carbonyl group and the carbon-halogen bonds.

Carbonyl Stretch Characterization

The most prominent and diagnostic absorption in the IR spectrum of this compound is the carbonyl (C=O) stretching vibration. For α-halo ketones, the electron-withdrawing inductive effect of the halogen atom causes a shift of the C=O stretching frequency to a higher wavenumber compared to simple aliphatic ketones (which typically appear around 1715 cm⁻¹). wikipedia.org For this compound, which is a di-α-halo ketone, this effect is pronounced, and a strong absorption band is expected in the region of 1725-1750 cm⁻¹. nist.gov

C-Halogen Bond Vibrations

The vibrations of the carbon-halogen bonds provide further structural confirmation, although these absorptions appear in the lower frequency "fingerprint" region of the spectrum, which can be complex. The position of the C-X stretching vibration is highly dependent on the mass of the halogen atom. spectroscopyonline.com

C-Cl Stretch: The carbon-chlorine stretching vibration typically gives rise to a strong to medium absorption band in the 850-550 cm⁻¹ range. orgchemboulder.com

C-I Stretch: Due to the greater mass of the iodine atom, the carbon-iodine bond vibrates at a lower frequency. The C-I stretching absorption is expected to be found in the 600-500 cm⁻¹ region. docbrown.info

The presence of both of these bands in their respective regions would confirm the identity of the two different halogen substituents in the molecule.

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
C=O Stretch 1725 - 1750 Strong
C-Cl Stretch 850 - 550 Medium to Strong

Mass Spectrometry in Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

For this compound (C₃H₄ClIO), the mass spectrum would provide definitive evidence of its molecular structure. The molecular ion peak (M⁺) would be observed, and its mass would correspond to the molecular weight of the compound. A key feature would be the isotopic pattern of the molecular ion. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. docbrown.infoyoutube.com This results in two molecular ion peaks: M⁺ (containing ³⁵Cl) and M⁺²+2 (containing ³⁷Cl), with a relative intensity ratio of about 3:1. Iodine is monoisotopic (¹²⁷I), so it does not contribute to further isotopic splitting of the molecular ion peak.

The fragmentation pattern provides valuable structural information. The C-I bond is the weakest bond in the molecule and is expected to cleave readily. Common fragmentation pathways for α-halo ketones include α-cleavage (loss of a halogen radical) and cleavage adjacent to the carbonyl group. miamioh.edulibretexts.org

Key expected fragments include:

[M - I]⁺: Loss of an iodine radical. This is often a very prominent peak due to the weakness of the C-I bond. docbrown.info

[M - Cl]⁺: Loss of a chlorine radical.

[CH₂ClCO]⁺ and [CH₂ICO]⁺: Acylium ions formed by cleavage of the C-C bonds.

[CH₂Cl]⁺ and [CH₂I]⁺: Fragments from the cleavage of the bond alpha to the carbonyl group.

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

Fragment Ion m/z (for ³⁵Cl) m/z (for ³⁷Cl) Notes
[C₃H₄ClIO]⁺ (M⁺) 218 220 Molecular ion with characteristic 3:1 isotope pattern.
[C₃H₄ClO]⁺ 91 93 Loss of iodine radical (I•). Shows 3:1 isotope pattern.
[C₃H₄IO]⁺ 169 - Loss of chlorine radical (Cl•).
[C₂H₂ClO]⁺ 77 79 Acylium ion fragment. Shows 3:1 isotope pattern.
[CH₂Cl]⁺ 49 51 Shows 3:1 isotope pattern.
[CH₂I]⁺ 141 -

This combination of a distinct molecular ion pattern and predictable fragmentation pathways allows for the confident confirmation of the molecular structure of this compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the determination of the elemental composition of the molecule from its exact mass.

For this compound (C₃H₄ClIO), the theoretical monoisotopic mass can be calculated by summing the masses of the most abundant isotopes of its constituent elements. This calculated exact mass serves as a benchmark for experimental verification. When a sample is analyzed by HRMS, the instrument provides an experimental mass value. A close match between the experimental and theoretical mass, typically within a few parts per million (ppm), provides strong evidence for the presence and elemental formula of the compound. Techniques such as Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) can be employed to selectively detect and identify organic iodine compounds in complex mixtures. nih.gov

Table 1: Theoretical Monoisotopic Mass Calculation for this compound

ElementIsotopeMass (Da)CountTotal Mass (Da)
Carbon¹²C12.00000336.00000
Hydrogen¹H1.0078344.03132
Chlorine³⁵Cl34.96885134.96885
Iodine¹²⁷I126.904471126.90447
Oxygen¹⁶O15.99491115.99491
Total 217.89955

Fragmentation Patterns and Isotopic Signatures

Electron Ionization Mass Spectrometry (EI-MS) causes molecules to fragment in predictable ways, creating a unique fingerprint for a compound. For this compound, the fragmentation is dictated by the presence of the carbonyl group and the two halogen substituents. chemguide.co.uk The bonds adjacent to the carbonyl group (α-cleavage) are particularly susceptible to breaking.

Key fragmentation pathways would include:

α-Cleavage: The bonds between the carbonyl carbon and the adjacent carbons (C1 and C3) can break. This can lead to the formation of acylium ions, which are relatively stable. libretexts.org

Loss of Halogen Radicals: The C-Cl and C-I bonds can cleave, leading to the loss of a chlorine radical (•Cl) or an iodine radical (•I). The C-I bond is weaker than the C-Cl bond and is expected to fragment more readily.

A crucial feature in the mass spectrum of this compound is its isotopic signature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in a characteristic pattern for any chlorine-containing fragment, where there will be a peak (M) corresponding to the ³⁵Cl isotope and a smaller peak at two mass units higher (M+2) corresponding to the ³⁷Cl isotope, with an intensity about one-third of the M peak. quizlet.com Iodine, in contrast, is monoisotopic (¹²⁷I), so it does not contribute additional isotopic peaks. The molecular ion region for this compound would therefore exhibit a distinct pair of peaks at m/z 218 and 220, with a relative intensity ratio of approximately 3:1.

Table 2: Predicted Key Fragments and Isotopic Peaks for this compound

Fragment Ion StructureDescription of LossPredicted m/z (for ³⁵Cl)Predicted m/z (for ³⁷Cl)
[C₃H₄³⁵ClIO]⁺Molecular Ion (M⁺)218220
[C₂H₄Cl]⁺Loss of •COCH₂I6365
[C₂H₂IO]⁺Loss of •CH₂Cl169-
[CH₂Cl]⁺α-Cleavage4951
[CH₂I]⁺α-Cleavage141-
[C₃H₄OCl]⁺Loss of •I9193
[C₃H₄IO]⁺Loss of •Cl183-

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide information about connectivity and molecular formula, X-ray crystallography offers the definitive determination of a molecule's three-dimensional structure in the solid state. This technique would allow for the precise measurement of bond lengths, bond angles, and torsion angles within the this compound molecule.

Although a specific crystal structure for this compound is not publicly documented, the technique has been used to determine the structures of various other halogenated organic compounds, including halonium salts. acs.orgrsc.org For α-haloketones in general, crystallographic studies reveal important conformational preferences. Often, the halogen and carbonyl oxygen atoms adopt a cisoid conformation, lying in the same plane to minimize steric hindrance. wikipedia.org

A crystallographic analysis of this compound would provide invaluable data on:

C-Cl and C-I Bond Lengths: Comparing these to standard values would offer insight into the electronic effects of the adjacent carbonyl group.

C=O Bond Length: This would confirm the double-bond character of the carbonyl group.

Intermolecular Interactions: The analysis would reveal any significant non-covalent interactions in the crystal lattice, such as halogen bonding (where the iodine or chlorine atom acts as an electrophilic region) or dipole-dipole interactions, which govern the packing of the molecules in the solid state.

Chromatographic Methods in Reaction Monitoring and Purification

Chromatography is fundamental to both analyzing the progress of reactions involving this compound and purifying the final product.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Reaction Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for separating and identifying volatile and semi-volatile compounds. lucideon.com Given the likely volatility of this compound, GC-MS is well-suited for monitoring reactions where it is either a reactant or a product. For instance, in the synthesis of heterocyclic compounds from α-haloketones, GC-MS can track the disappearance of the starting material and the appearance of the product over time. nih.govnih.gov

A typical GC-MS method would involve:

Injection: A small sample from the reaction mixture is injected into the GC, where it is vaporized.

Separation: The components are separated based on their boiling points and interactions with the stationary phase of a capillary column (e.g., a nonpolar DB-5MS column).

Detection and Identification: As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a fingerprint for identification.

Tandem mass spectrometry (GC-MS/MS) enhances selectivity and sensitivity by performing a second stage of mass analysis. This is particularly useful for distinguishing between isomeric products or quantifying trace components in a complex reaction matrix.

Table 3: Hypothetical GC-MS Parameters for Analysis of a Reaction Mixture

ParameterSettingPurpose
GC System Agilent 7890B or similarSeparation of volatile components
Column DB-5MS (30 m x 0.25 mm, 0.25 µm)General purpose, nonpolar column suitable for a wide range of organic molecules
Injector Temp. 250 °CEnsures rapid vaporization of the sample
Carrier Gas HeliumInert gas to carry sample through the column
Oven Program Start at 50°C, ramp to 280°CSeparates compounds based on boiling point
MS Detector Quadrupole or Time-of-FlightDetection and identification of eluting compounds
Ionization Mode Electron Ionization (EI) at 70 eVStandard method for creating reproducible fragmentation patterns
Detection Mode Full Scan / Selected Ion Monitoring (SIM)Full scan for identification; SIM for quantifying known components with high sensitivity

Liquid Chromatography-Mass Spectrometry (LC/MS) for Reaction Purity

For compounds that may be thermally unstable or not sufficiently volatile for GC, Liquid Chromatography-Mass Spectrometry (LC/MS) is the preferred method for purity analysis. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common mode used for the purification and analysis of small organic molecules. springernature.comgilson.com

In an LC/MS analysis of a this compound sample, the compound would be dissolved in a suitable solvent and injected into the LC system. The components of the sample are separated based on their differential partitioning between a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol) and a nonpolar stationary phase (e.g., a C18 column).

The eluent from the LC column is then directed to a mass spectrometer, which serves as a highly specific detector. The MS can confirm the identity of the main peak as this compound by its mass-to-charge ratio and can also provide the masses of any impurities, aiding in their identification. The purity of the sample is typically determined by the relative area of the main product peak compared to the total area of all peaks in the chromatogram.

Computational Chemistry and Theoretical Investigations of 1 Chloro 3 Iodopropan 2 One

Quantum Chemical Calculations of Electronic Structure

Density Functional Theory (DFT) Studies on Reactivity and Energetics

No published Density Functional Theory (DFT) studies specifically detailing the reactivity and energetics of 1-chloro-3-iodopropan-2-one were found. Such studies would be instrumental in understanding the molecule's stability, electronic properties, and the thermodynamic favorability of its potential reactions.

Molecular Orbital Analysis and Electrostatic Potentials

There is no available research on the molecular orbital analysis or the calculated electrostatic potential map of this compound. This type of analysis is crucial for predicting sites of nucleophilic and electrophilic attack and for understanding the non-covalent interactions the molecule can participate in.

Reaction Mechanism Elucidation through Computational Modeling

Transition State Analysis and Reaction Pathways

A computational analysis of the transition states and reaction pathways for reactions involving this compound has not been reported in the scientific literature. This information is key to understanding the kinetics and mechanisms of its chemical transformations.

Prediction of Regio- and Stereoselectivity

Without computational models of its reactions, there are no available predictions regarding the regio- and stereoselectivity of this compound in chemical reactions.

Conformational Analysis and Molecular Dynamics Simulations

No studies on the conformational analysis or molecular dynamics simulations of this compound were identified. These investigations would provide insight into the molecule's flexibility, its preferred three-dimensional structures, and its behavior over time at the atomic level.

Preferred Conformations and Rotational Isomerism

The conformational landscape of this compound is primarily determined by the rotation around the C1-C2 and C2-C3 single bonds. The presence of bulky and electronegative halogen atoms (chlorine and iodine) and the carbonyl group significantly influences the stability of different conformers.

Theoretical and infrared investigations of analogous 1,3-dihaloacetones have provided valuable insights into the rotational isomerism of such molecules. For α-haloketones in general, the preferred conformation is often a cisoid arrangement where the halogen and the carbonyl group share the same plane. This arrangement is favored as it minimizes the steric hindrance that would occur if the halogen were to eclipse the alkyl group on the other side of the carbonyl.

In the case of this compound, several rotational isomers, or rotamers, can be envisioned. The relative energies of these conformers are influenced by a combination of steric repulsion between the halogen atoms and the carbonyl oxygen, as well as electrostatic interactions between the polar C-Cl, C-I, and C=O bonds.

Computational studies on symmetrical dihaloacetones have shown that the conformational preferences are a delicate balance of these competing factors. It is plausible that for this compound, the most stable conformer would adopt a geometry that maximizes the distance between the large iodine atom and the carbonyl oxygen, while also considering the position of the chlorine atom.

Table 1: Plausible Rotational Isomers of this compound and Factors Influencing Their Stability

Rotamer DescriptionKey Dihedral AnglesAnticipated Stability Factors
Anti-Anti Cl-C1-C2-O ≈ 180°, I-C3-C2-O ≈ 180°Potentially higher energy due to eclipsing of halogens with the carbonyl group.
Gauche-Gauche Cl-C1-C2-O ≈ 60°, I-C3-C2-O ≈ 60°May be more stable due to reduced steric hindrance between the halogens and the carbonyl oxygen.
Anti-Gauche Cl-C1-C2-O ≈ 180°, I-C3-C2-O ≈ 60°Represents an intermediate energy conformation.

Note: The actual dihedral angles and relative energies would require specific computational modeling of this compound.

Intermolecular Interactions in Solution

The intermolecular interactions of this compound in solution are dictated by its molecular structure, which features polar bonds and potential sites for specific interactions.

The primary intermolecular force for this compound is the dipole-dipole interaction . The carbonyl group possesses a significant dipole moment, with the oxygen atom being partially negative and the carbon atom partially positive. Similarly, the C-Cl and C-I bonds are polarized, with the halogen atoms carrying a partial negative charge and the adjacent carbon atoms a partial positive charge. These dipoles will align in solution, leading to attractive intermolecular forces.

Furthermore, this compound has the potential to act as a halogen bond donor . A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a Lewis base. The iodine atom, in particular, is a good halogen bond donor due to its large size and polarizability. In a suitable solvent or in the presence of other Lewis basic molecules, the iodine atom of this compound could form halogen bonds with electron-rich atoms such as oxygen or nitrogen. The chlorine atom can also participate in halogen bonding, although it is generally a weaker halogen bond donor than iodine.

Table 2: Summary of Potential Intermolecular Interactions for this compound in Solution

Interaction TypeDescriptionKey Molecular Features Involved
Dipole-Dipole Interactions Attraction between the positive end of one molecule and the negative end of another.Polar C=O, C-Cl, and C-I bonds.
Halogen Bonding Interaction between an electrophilic region on a halogen atom and a Lewis base.Iodine and chlorine atoms acting as halogen bond donors.
London Dispersion Forces Temporary attractive forces due to the formation of temporary dipoles.Present in all molecules; strength increases with molecular size and surface area.

The nature of the solvent will significantly influence the predominant intermolecular interactions. In polar aprotic solvents, dipole-dipole interactions are likely to be the most significant. In solvents that can act as Lewis bases, halogen bonding could play a more prominent role.

Future Perspectives in 1 Chloro 3 Iodopropan 2 One Research

Development of Novel Catalytic Systems for Synthesis and Transformation

The synthesis and subsequent reactions of α-haloketones are often reliant on catalytic methods to ensure efficiency and selectivity. Future research concerning 1-chloro-3-iodopropan-2-one will likely focus on creating novel catalytic systems that offer greener, more efficient, and highly selective pathways for its synthesis and transformation.

Current research in the broader field of α-haloketones has explored various catalytic approaches, including the use of Lewis and Brønsted acids, photoredox catalysis, and organocatalysis. For this compound, a key challenge is the selective introduction of both chlorine and iodine atoms onto the propanone backbone. Future catalytic systems may involve dual-catalysis or multifunctional catalysts capable of orchestrating this complex halogenation in a single step from readily available precursors.

Furthermore, the transformation of this compound into more complex molecules is a fertile ground for catalyst development. Given the differential reactivity of the C-I and C-Cl bonds, catalysts that can selectively activate one over the other are highly desirable. This could include:

Transition Metal Catalysis: Developing catalysts based on earth-abundant metals like iron or copper for cross-coupling reactions at either the C-I or C-Cl position.

Organocatalysis: Designing chiral organocatalysts for asymmetric transformations, enabling the synthesis of enantiomerically pure compounds.

Photocatalysis: Utilizing visible-light photocatalysts to generate radical intermediates under mild conditions, opening up new reaction pathways that are complementary to traditional ionic mechanisms.

The table below summarizes potential catalytic systems and their envisioned applications in the context of this compound research.

Catalytic SystemPotential ApplicationResearch Goal
Dual-Functional Catalysts One-pot synthesis from propanoneImprove atom economy and reduce steps
Earth-Abundant Metal Catalysts (Fe, Cu) Selective cross-coupling reactionsCost-effective and sustainable synthesis
Chiral Organocatalysts Asymmetric nucleophilic substitutionAccess to enantiopure building blocks
Visible-Light Photocatalysts Radical-mediated transformationsNovel reactivity under mild conditions

Exploration of Advanced Chemo-, Regio-, and Stereoselective Reactions

The presence of three distinct electrophilic centers (the carbonyl carbon, the α-carbon bearing iodine, and the α-carbon bearing chlorine) makes this compound a prime substrate for investigating and developing highly selective reactions. Future work will undoubtedly focus on achieving precise control over chemo-, regio-, and stereoselectivity.

Chemoselectivity involves differentiating between the functional groups. For instance, a reaction could be designed to selectively target the carbonyl group (e.g., reduction, addition) while leaving the two C-X bonds intact, or vice-versa.

Regioselectivity is particularly crucial due to the two different halogens. The C-I bond is generally more reactive towards nucleophilic substitution than the C-Cl bond. Future research will aim to develop reaction conditions and catalytic systems that can either exploit this inherent reactivity difference for selective substitution at the iodinated carbon or even reverse this selectivity to favor reaction at the chlorinated carbon. A novel method for the selective synthesis of unsymmetrical α-haloketones has already highlighted the potential for such control.

Stereoselectivity will be a major focus, especially for producing chiral molecules for pharmaceutical applications. Asymmetric reactions, such as catalytic asymmetric α-functionalization or kinetic resolution, will be explored to introduce new stereocenters with high fidelity. This could involve the use of chiral catalysts that can distinguish between the two prochiral faces of the enolate derived from this compound.

Advanced selective reactions to be explored could include:

Selective Nucleophilic Substitution: Developing conditions for the sequential displacement of iodide and then chloride with different nucleophiles.

Regiodivergent Reactions: Using a single starting material but different catalysts or conditions to direct a nucleophile to attack either the iodo- or chloro-substituted carbon.

Enantioselective Catalysis: Creating optically active products through reactions like asymmetric aldol (B89426) additions or substitutions.

Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis of α-haloketones, particularly those involving hazardous intermediates like diazomethane, can pose significant safety and scalability challenges in traditional batch processes. Continuous flow chemistry offers a powerful solution by enabling better control over reaction parameters, enhancing safety, and facilitating scalability.

Future research on this compound will likely involve the development of a fully continuous, multi-step synthesis. Such a system could start from simple precursors and integrate the chlorination, iodination, and purification steps into a single, seamless process. The benefits of a flow approach include:

Enhanced Safety: The generation and immediate consumption of hazardous reagents minimizes risks associated with their accumulation and handling.

Precise Control: Superior mixing and heat transfer in flow reactors allow for precise control over reaction times and temperatures, which can minimize side reactions and improve selectivity.

Scalability: Scaling up production is often a matter of running the flow reactor for longer periods, bypassing the need for extensive re-optimization that is common in batch chemistry.

Beyond synthesis, flow chemistry can be integrated with automated platforms for high-throughput reaction optimization and library generation. By coupling a flow reactor with in-line analytical techniques (e.g., IR spectroscopy, mass spectrometry), reaction outcomes can be monitored in real-time. This data can then be used by machine learning algorithms to automatically adjust reaction parameters to find the optimal conditions, significantly accelerating the discovery of new transformations involving this compound.

Feature of Flow ChemistryAdvantage for this compound Research
Improved Heat & Mass Transfer Higher selectivity in halogenation and substitution reactions
Small Reactor Volumes Safe handling of potentially unstable intermediates
Automation & Integration Rapid optimization and synthesis of compound libraries
Scalability Seamless transition from laboratory-scale synthesis to production

Elucidation of Undiscovered Mechanistic Pathways

A deep understanding of reaction mechanisms is fundamental to controlling chemical reactivity and designing new synthetic methods. While general mechanisms for reactions of α-haloketones, such as nucleophilic substitution and the Favorskii rearrangement, are known, the specific pathways involving an unsymmetrical substrate like this compound are more complex.

Future investigations will employ a combination of advanced experimental and computational techniques to unravel these mechanistic details. Key areas of focus will include:

Competition Between Pathways: Studying the factors that govern the competition between SN2 substitution at the two different α-carbons, Favorskii rearrangement, and potential elimination or addition-elimination pathways. Computational studies on simpler α-haloketones have shown that competing reactions can have comparable low activation energies.

Role of Intermediates: Trapping and characterizing transient intermediates, such as enolates, epoxides, or radical species, using low-temperature spectroscopy or advanced mass spectrometry techniques.

Non-covalent Interactions: Investigating the role of subtle non-covalent interactions in the transition state that may influence the regio- and stereoselectivity of reactions.

The elucidation of these pathways will provide a predictive framework for reaction design, enabling chemists to rationally select reagents and conditions to achieve a desired synthetic outcome.

Computational Design of New Reagents and Reaction Conditions

Computational chemistry and in silico modeling are becoming indispensable tools in modern chemical research. For this compound, these methods offer a powerful approach to accelerate the discovery of new reactions and catalysts, complementing experimental efforts.

Future computational research will likely focus on several key areas:

Predicting Reactivity and Selectivity: Using Density Functional Theory (DFT) and other quantum mechanical methods to calculate reaction energy profiles for various nucleophiles and catalysts. This can predict whether a reaction will favor substitution at the C-I or C-Cl bond and can help identify the most promising reaction conditions before extensive experimental screening.

Catalyst Design: Building computational models of catalyst-substrate complexes to understand the origins of stereoselectivity. This knowledge can then be used to design new, more effective chiral catalysts for asymmetric transformations of this compound.

Reaction Condition Optimization: Simulating the effect of different solvents, temperatures, and additives on reaction rates and selectivities. This can guide the optimization of experimental conditions, saving time and resources.

Machine Learning: Employing machine learning algorithms trained on existing reaction data to predict the outcomes of new reactions or to suggest novel reagents and conditions for achieving a specific transformation.

By integrating computational design with experimental synthesis, the development cycle for new synthetic methods involving this compound can be significantly shortened, leading to more rapid advances in its application as a versatile synthetic intermediate.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Chloro-3-iodopropan-2-one, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Begin with nucleophilic substitution protocols using propane-2-one derivatives. Optimize iodine and chlorine substitution by varying catalysts (e.g., Lewis acids) and solvents (polar aprotic solvents like DMF). Monitor reaction progress via TLC and adjust stoichiometric ratios of iodinating agents (e.g., NaI/KI) to minimize byproducts. Purification via fractional distillation (boiling point data from similar chlorinated propanes can guide temperature settings ).

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address structural ambiguities?

  • Methodological Answer : Use a combination of 1H NMR^{1}\text{H NMR} (to identify proton environments near the ketone group) and 13C NMR^{13}\text{C NMR} (to confirm iodine and chlorine substituents). Cross-validate with FT-IR (C=O stretch ~1700–1750 cm1^{-1}) and high-resolution mass spectrometry (HRMS) for molecular ion confirmation. Address ambiguities in halogen positioning by comparing experimental data with computational simulations (DFT-based spectral predictions) .

Q. How can researchers ensure purity during large-scale synthesis, and what analytical benchmarks should be prioritized?

  • Methodological Answer : Implement column chromatography (silica gel, hexane/ethyl acetate gradient) for intermediate purification. Use GC-MS to detect volatile impurities and DSC (differential scanning calorimetry) to verify melting point consistency. Establish purity thresholds (>98%) via HPLC with UV detection at 254 nm, referencing standards for chlorinated ketones .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported thermodynamic properties (e.g., melting points, solubility) of this compound across studies?

  • Methodological Answer : Conduct controlled recrystallization experiments using solvents listed in conflicting studies (e.g., ethanol vs. THF). Characterize polymorphic forms via X-ray crystallography and compare with literature data. Validate solubility discrepancies using shake-flask methods under standardized temperature/pH conditions .

Q. What strategies are effective for elucidating the reaction mechanisms of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Perform kinetic isotope effect (KIE) studies to distinguish between SN_\text{N}1 and SN_\text{N}2 pathways. Use 18O^{18}\text{O}-labeling on the ketone group to track nucleophilic attack sites. Computational modeling (MD simulations) can visualize transition states and steric effects from the iodine substituent .

Q. How can contradictory data on the compound’s stability under oxidative conditions be reconciled?

  • Methodological Answer : Design accelerated stability studies under varying oxygen concentrations (5–20% O2_2) and temperatures (25–60°C). Analyze degradation products via LC-MS and correlate with redox potential measurements (cyclic voltammetry). Compare results with structurally analogous iodinated ketones to identify protective functional groups .

Q. What advanced computational methods are suitable for predicting the environmental fate of this compound, given limited ecotoxicological data?

  • Methodological Answer : Apply QSAR (Quantitative Structure-Activity Relationship) models to estimate biodegradation rates and bioaccumulation potential. Use molecular docking simulations to assess interactions with enzymes (e.g., cytochrome P450). Validate predictions with microcosm studies tracking degradation in soil/water systems .

Data Contradiction and Validation

Q. How should researchers address inconsistencies in reported reaction yields for halogen-exchange protocols?

  • Methodological Answer : Replicate experiments under strictly anhydrous conditions (critical for iodine reactivity). Compare yields using alternative halogen sources (e.g., I2_2 vs. HI) and quantify side reactions (e.g., elimination) via 19F NMR^{19}\text{F NMR} if fluorinated byproducts are suspected. Publish detailed procedural logs to enable cross-lab validation .

Q. What experimental frameworks are recommended for validating the compound’s reactivity in multi-step synthetic pathways?

  • Methodological Answer : Use kinetic profiling (e.g., in situ IR spectroscopy) to monitor intermediate formation. Pair with trapping experiments (e.g., adding radical scavengers) to identify transient species. Cross-reference results with mechanistic studies on analogous α-haloketones .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.